molecular formula C5H14ClNO B2479237 (2R)-1-ethoxypropan-2-amine hydrochloride CAS No. 2241107-55-9

(2R)-1-ethoxypropan-2-amine hydrochloride

Cat. No.: B2479237
CAS No.: 2241107-55-9
M. Wt: 139.62
InChI Key: UMXZWKSCBDODJL-NUBCRITNSA-N
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Description

(2R)-1-ethoxypropan-2-amine hydrochloride: is a chiral amine compound with the molecular formula C5H14ClNO It is a hydrochloride salt of (2R)-1-ethoxypropan-2-amine, which is an important intermediate in organic synthesis and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-ethoxypropan-2-amine hydrochloride typically involves the reaction of (2R)-1-ethoxypropan-2-amine with hydrochloric acid. The amine is first prepared through the reduction of the corresponding nitro compound or by reductive amination of the corresponding ketone. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or methanol.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2R)-1-ethoxypropan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2R)-1-ethoxypropan-2-amine hydrochloride is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of chiral drugs and as a starting material for the preparation of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (2R)-1-ethoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

    (2R)-1-ethoxypropan-2-amine: The free base form of the hydrochloride salt.

    (2S)-1-ethoxypropan-2-amine hydrochloride: The enantiomer of (2R)-1-ethoxypropan-2-amine hydrochloride.

    (2R)-1-methoxypropan-2-amine hydrochloride: A similar compound with a methoxy group instead of an ethoxy group.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the ethoxy group. This configuration can result in different biological activities and chemical reactivity compared to its enantiomers and other similar compounds.

Properties

IUPAC Name

(2R)-1-ethoxypropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-7-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXZWKSCBDODJL-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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